molecular formula C10H16F3NO2 B15220578 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one

1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B15220578
M. Wt: 239.23 g/mol
InChI Key: BIQRAEUQCJJYAO-UHFFFAOYSA-N
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Description

1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a trifluoropropanone moiety. Its distinct structure makes it a subject of study in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 4-ethylpiperidine with a trifluoropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically subjected to rigorous quality control measures to ensure its consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the trifluoropropanone moiety can be reduced to form an alcohol.

    Substitution: The ethyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and trifluoropropanone moieties allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 1-(4-Methyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
  • 1-(4-Propyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
  • 1-(4-Isopropyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one

Comparison: 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is unique due to its specific substitution pattern on the piperidine ring The presence of the ethyl group and the trifluoropropanone moiety imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

1-(4-ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one

InChI

InChI=1S/C10H16F3NO2/c1-2-9(16)3-5-14(6-4-9)8(15)7-10(11,12)13/h16H,2-7H2,1H3

InChI Key

BIQRAEUQCJJYAO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)CC(F)(F)F)O

Origin of Product

United States

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